8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

Description

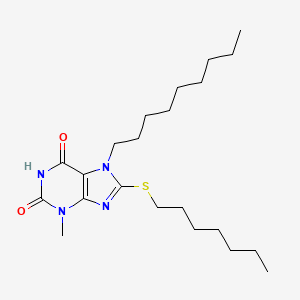

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione (molecular formula: C25H44N4O2S) is a purine-2,6-dione derivative featuring:

- 3-Methyl group: Enhances steric hindrance and metabolic stability .

- 7-Nonyl chain: A long aliphatic substituent contributing to lipophilicity and membrane permeability .

This compound’s structural complexity suggests applications in enzyme inhibition (e.g., DPP-4, adenosine receptors) or receptor modulation, though specific biological data remain under investigation.

Properties

Molecular Formula |

C22H38N4O2S |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

8-heptylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |

InChI |

InChI=1S/C22H38N4O2S/c1-4-6-8-10-11-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28) |

InChI Key |

TXKDZAOZHQOIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Alkylation | Nonyl bromide, K₂CO₃, NMP, 85°C | ~94% | |

| 2 | Alkylation | Methanesulfonic acid nonyl ester, K₂CO₃, NMP, 50°C | ~94% |

Mechanism :

-

Activation : The hydroxyl group at position 7 is converted to a mesylate or tosylate using mesyl chloride or tosyl chloride.

-

Alkylation : The activated intermediate reacts with nonyl bromide or a nonyl mesylate ester in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., NMP).

Substitution at Position 8

The heptylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or displacement of a halogen.

Halogenation and Substitution

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination | NCS, DMF, 70°C | ~83% | |

| 2 | Substitution | Heptylthiol, KI, Na₂CO₃, NMP, 125°C | ~77% |

Mechanism :

-

Bromination : The hydroxyl group at position 8 is replaced with bromine using N-chlorosuccinimide (NCS) in DMF.

-

Substitution : The bromo intermediate reacts with heptylthiol in the presence of a base (e.g., Na₂CO₃) and a catalyst (e.g., KI) to facilitate SNAr.

Purification and Isolation

Post-reaction, purification involves:

-

Extraction : Washing with organic solvents (e.g., methyl isobutyl ketone, toluene) to remove impurities.

-

Crystallization : Recrystallization in solvents like toluene or methanol to achieve high purity.

Alternative Routes

One-Pot Alkylation and Halogenation

A streamlined method from combines alkylation and halogenation in NMP:

-

Alkylation : 3-Methyl-3,7-dihydro-purine-2,6-dione reacts with a nonyl mesylate ester in NMP with K₂CO₃.

-

Halogenation : NCS is added directly to the reaction mixture for bromination at position 8.

Advantages :

Key Challenges and Optimization

Comparison of Methods

| Method | Steps | Reagents | Yield | Purity |

|---|---|---|---|---|

| Sequential Alkylation/Halogenation | 2 | Nonyl bromide, NCS, K₂CO₃, NMP | ~94% (alkylation), ~83% (bromination) | >99% |

| One-Pot Alkylation/Halogenation | 1 | Nonyl mesylate, NCS, K₂CO₃, NMP | ~94% (alkylation), ~83% (bromination) | >99% |

| Direct Substitution | 1 | Heptylthiol, KI, Na₂CO₃, NMP | ~77% | >99% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine ring, potentially leading to dihydropurine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives.

Substitution: Various alkylated or thiolated purine derivatives.

Scientific Research Applications

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of purine-2,6-diones are highly dependent on substituents at positions 3, 7, and 7. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Lipophilicity: Longer alkyl chains (e.g., nonyl, decylsulfanyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Aromatic vs. Aliphatic Substituents: Phenethyl (aromatic) at R7 improves rigidity and receptor binding specificity (e.g., 5-HT1A affinity in ), whereas aliphatic chains favor nonspecific interactions .

- Sulfur vs. Nitrogen Substituents: 8-Heptylsulfanyl (target) vs. 3-aminopiperidinyl (BI 1356) highlights divergent electronic profiles, impacting enzyme inhibition mechanisms .

Structural Confirmation :

Key Findings :

- Receptor Specificity: Phenethyl-substituted analogs show high 5-HT1A affinity, whereas aliphatic chains (e.g., nonyl) may favor adenosine receptor interactions .

- Enzyme Inhibition: BI 1356’s aminopiperidinyl group enhances DPP-4 binding vs. the target’s heptylsulfanyl, suggesting substituent-dependent efficacy .

Biological Activity

The compound 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a member of the purine family, characterized by its unique sulfur-containing side chain. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a purine base with a heptylsulfanyl and nonyl group, which may influence its biological activity through hydrophobic interactions and receptor binding affinities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of enzyme systems and receptor interactions. The purine structure allows for interaction with adenosine receptors, which are crucial in numerous physiological processes.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that purine derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, indicating a potential for treating inflammatory diseases.

- Anticancer Properties : Some purine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms.

Case Studies

A review of literature on substituted purines highlights several case studies that provide insight into the biological effects of compounds related to this compound:

- Kidder and Dewey (1949) : This foundational study on substituted purines explored their biological activities and established a framework for understanding their pharmacological effects .

- Recent Investigations : Various recent studies have focused on the synthesis and biological evaluation of novel purine derivatives, noting their potential as therapeutic agents in cancer treatment and as anti-inflammatory drugs.

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione?

The synthesis typically involves alkylation and functionalization of a purine core. A common method includes:

- Step 1: Alkylation of a purine precursor (e.g., 3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione) with a heptylsulfanyl group via nucleophilic substitution. Polar aprotic solvents (e.g., DMF or DMSO) and controlled temperatures (60–80°C) are critical to minimize side reactions .

- Step 2: Purification via column chromatography or recrystallization to isolate the target compound. Yield optimization may require adjusting reaction times or stoichiometric ratios of reagents .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and purity by matching peak integrals to expected proton counts .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight (e.g., m/z 366.52 for C18H30N4O2S) .

Q. What are the stability considerations for this compound under different storage conditions?

- Thermal Stability: Degrades above 100°C; store at −20°C in inert atmospheres .

- Solvent Compatibility: Stable in DMSO for short-term use (<1 week). Avoid aqueous solutions at pH < 5 or > 8 due to hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-product formation?

- Solvent Selection: Replace methanol with acetonitrile to reduce nucleophilic competition during alkylation .

- Catalyst Use: Add potassium carbonate (K2CO3) to deprotonate reactive sites and accelerate substitution kinetics .

- Stepwise Functionalization: Introduce the heptylsulfanyl group before the nonyl chain to avoid steric hindrance .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

- Assay Standardization: Validate biological models (e.g., cell-free vs. cellular assays). For example, adenosine deaminase inhibition may require co-factor supplementation (e.g., Zn²⁺) absent in some protocols .

- Structural Analog Comparison: Compare activity with derivatives like 8-(2-butenylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione to identify substituent-dependent trends .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors. Focus on the sulfanyl group’s role in hydrophobic pocket interactions .

- QSAR Modeling: Train models on purine derivatives (e.g., 8-cyclohexylamino analogs) to correlate substituent chain length with inhibitory potency .

Q. How can binding affinity (Kd) and inhibition constants (Ki) be determined experimentally?

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor interactions. For example, a ΔH of −10 kcal/mol suggests strong hydrophobic binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.